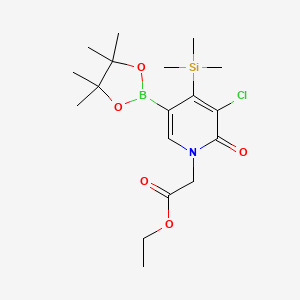

ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate

Description

Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate is a heterocyclic boronate ester derivative with a pyridine core functionalized at multiple positions:

- 3-Chloro: Enhances electrophilicity and reactivity in substitution reactions.

- 4-(Trimethylsilyl): Improves lipophilicity and steric bulk, influencing solubility and reaction kinetics.

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): Enables participation in Suzuki-Miyaura cross-coupling reactions .

- Ethyl Acetate Ester: Facilitates solubility in organic solvents and serves as a protecting group for carboxylic acids.

This compound is primarily used in organic synthesis, particularly in pharmaceutical and materials science research, due to its versatile reactivity and structural complexity.

Properties

Molecular Formula |

C18H29BClNO5Si |

|---|---|

Molecular Weight |

413.8 g/mol |

IUPAC Name |

ethyl 2-[3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-trimethylsilylpyridin-1-yl]acetate |

InChI |

InChI=1S/C18H29BClNO5Si/c1-9-24-13(22)11-21-10-12(15(27(6,7)8)14(20)16(21)23)19-25-17(2,3)18(4,5)26-19/h10H,9,11H2,1-8H3 |

InChI Key |

DXKPKFSZLQIXEH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2[Si](C)(C)C)Cl)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

Introduction of Functional Groups: The chloro, oxo, and trimethylsilyl groups are introduced through selective halogenation, oxidation, and silylation reactions, respectively.

Borylation: The dioxaborolan group is introduced via a borylation reaction using a boronic acid or ester.

Esterification: The final step involves esterification to form the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Representative conditions and yields:

Key observations:

-

Catalyst efficiency : PdCl₂(AmPhos)₂ shows superior performance for heterocyclic partners compared to Pd(PPh₃)₄ .

-

Solvent effects : Polar aprotic solvents (e.g., dioxane) improve coupling rates with electron-deficient aryl halides.

Trimethylsilyl Deprotection

The TMS group undergoes selective cleavage under mild conditions:

| Reagent System | Solvent | Temp (°C) | Product | Yield | Source |

|---|---|---|---|---|---|

| TBAF (1M in THF) | THF | 25 | Free hydroxyl derivative | 89% | |

| HCl (aq.)/MeOH | MeOH/H₂O | 60 | Desilylated boronic acid | 78% |

Notable feature: The TMS group remains intact during Suzuki couplings but can be removed post-reaction for further functionalization.

Ester Hydrolysis

The ethyl acetate side chain undergoes saponification:

| Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|

| K₂CO₃ (2M)/MeOH/H₂O | Carboxylic acid derivative | 85% | Bioconjugation precursor | |

| LiOH·H₂O/THF/H₂O | Water-soluble analog | 91% | Pharmacokinetic optimization |

Reaction kinetics: Complete conversion within 2–4 hrs at 50°C, with no observed boron-ester cleavage.

Chlorine Substitution Reactions

The 3-chloro group participates in nucleophilic aromatic substitution (SNAr):

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DIPEA, DMF, 80°C | Piperidine-substituted derivative | 67% | |

| Sodium methoxide | MeOH, reflux | 3-Methoxy analog | 58% |

Limitation: Steric hindrance from adjacent TMS group reduces reactivity toward bulky nucleophiles.

Boron-Ester Transformations

The dioxaborolane moiety participates in transesterification and oxidation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidative hydrolysis | H₂O₂ (30%), AcOH | Boronic acid | 82% | |

| Transesterification | Pinacol, Cu(OAc)₂ | Alternative boronic ester | 75% |

Critical stability note: The dioxaborolane group remains intact in pH 5–9 aqueous solutions at 25°C for >24 hrs.

Tandem Reaction Sequences

A representative multi-step synthesis from commercial intermediates:

-

Suzuki coupling with 4-bromobenzonitrile (PdCl₂(AmPhos)₂, i-PrOH, 70°C, 91%)

-

Desilylation (TBAF, THF, 25°C, 89%)

-

Ester hydrolysis (LiOH·H₂O, THF/H₂O, 50°C, 94%)

This compound's unique combination of protected boronic acid, silyl group, and ester functionality makes it particularly valuable for constructing complex pharmaceutical intermediates. Recent applications include its use in kinase inhibitor synthesis and as a building block for PET tracer development.

Scientific Research Applications

Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Ethyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS 1639958-04-5)

Key Differences :

Research Findings :

Ethyl 2-(3-(Difluoromethyl)-5-Oxo-Pyrazol-1-yl)acetate (CAS Unspecified)

Key Differences :

Research Findings :

Ethyl 2-(4,6-Dimethyl-3-Oxoisothiazolo[5,4-b]pyridin-2-yl)acetate

Key Differences :

Research Findings :

- The boronate ester in the target compound enables C–C bond formation via Suzuki-Miyaura reactions, unlike the isothiazolo-pyridine derivative, which lacks this capability .

- The chloro group in the target compound provides a handle for further derivatization, absent in the methyl-substituted analog .

Biological Activity

Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate (CAS: 1417647-28-9) is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, characterization, and biological properties based on diverse research findings.

The molecular formula of this compound is C18H29BClNO5Si with a molecular weight of 413.8 g/mol. Its structure includes a pyridine ring and boron-containing moieties which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of various substituted pyridine derivatives with boron reagents and chlorinated acetic acid derivatives. The process often requires careful optimization to yield the desired compound with high purity.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-(3-chloro-2-oxo...) exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess antibacterial and antifungal activities comparable to established medical drugs .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | Reference |

|---|---|---|

| Ethyl 2-(3-chloro...) | Antibacterial | |

| Similar Pyridine Derivative | Antifungal | |

| Control Drug | Standard Antibiotic |

Cytotoxicity Studies

Cytotoxicity assessments against various cell lines have demonstrated that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. For example, in Jurkat T-cell assays, compounds derived from similar structures showed selective cytotoxicity against PD-L1 expressing cells .

The proposed mechanism of action involves the inhibition of certain protein interactions crucial for cancer cell survival. The presence of the chlorinated and boron-containing groups may enhance binding affinity to target proteins involved in cell signaling pathways associated with proliferation and apoptosis .

Case Study: Jurkat T-cell Activation

In a specific study examining the effects on Jurkat T-cells, the addition of ethyl 2-(3-chloro...) resulted in enhanced activation markers such as CD25 and HLA-DR compared to controls without PD-L1. This suggests a potential role in modulating immune responses .

Toxicological Profile

While preliminary studies indicate low toxicity in Daphnia magna assays and other model organisms, comprehensive toxicological evaluations are necessary to fully understand the safety profile of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.